N-[(Z)-1-(4-tert-butylphenyl)ethylideneamino]-2-(2-methoxyphenoxy)acetamide
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Overview
Description
N-[(Z)-1-(4-tert-butylphenyl)ethylideneamino]-2-(2-methoxyphenoxy)acetamide is an organic compound characterized by its complex structure, which includes a tert-butylphenyl group, an ethylideneamino group, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-(4-tert-butylphenyl)ethylideneamino]-2-(2-methoxyphenoxy)acetamide typically involves a multi-step process. One common method includes the reaction of 4-tert-butylbenzaldehyde with 2-(2-methoxyphenoxy)acetic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-(4-tert-butylphenyl)ethylideneamino]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(Z)-1-(4-tert-butylphenyl)ethylideneamino]-2-(2-methoxyphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(Z)-1-(4-tert-butylphenyl)ethylideneamino]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-butylphenyl)-2-(4-(1-imidazolyl)phenoxy)acetamide
- N-tert-butylacrylamide
- 4-tert-butylphenol
Uniqueness
N-[(Z)-1-(4-tert-butylphenyl)ethylideneamino]-2-(2-methoxyphenoxy)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in various applications .
Properties
IUPAC Name |
N-[(Z)-1-(4-tert-butylphenyl)ethylideneamino]-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-15(16-10-12-17(13-11-16)21(2,3)4)22-23-20(24)14-26-19-9-7-6-8-18(19)25-5/h6-13H,14H2,1-5H3,(H,23,24)/b22-15- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTSTIUYLRXTOG-JCMHNJIXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=CC=C1OC)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)COC1=CC=CC=C1OC)/C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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